Malvidin 3-(6''-p-caffeoylglucoside) is a specific type of anthocyanin, which is a class of compounds known for their vibrant colors and health benefits. It is characterized by its structure, which includes malvidin, a common anthocyanidin, linked to a caffeoyl-glucoside moiety. This compound is primarily found in various fruits, particularly grapes, and contributes to the color and potential health benefits of wine and other grape-derived products.
The synthesis of Malvidin 3-(6''-p-caffeoylglucoside) can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic methods often utilize specific glycosyltransferases that facilitate the addition of glucose to malvidin at the appropriate position.
The molecular formula for Malvidin 3-(6''-p-caffeoylglucoside) is . The structure features a chromenylium core with hydroxyl groups contributing to its color properties. The caffeoyl group is attached at the 6-position of the glucose moiety.
Malvidin 3-(6''-p-caffeoylglucoside) participates in various chemical reactions typical for anthocyanins:
These reactions are influenced by environmental factors such as light exposure and temperature, which can lead to degradation or transformation into other compounds.
Malvidin 3-(6''-p-caffeoylglucoside) exhibits various biological activities attributed to its antioxidant properties. The mechanism involves scavenging free radicals due to its hydroxyl groups, which can donate electrons.
Research indicates that anthocyanins like Malvidin 3-(6''-p-caffeoylglucoside) may contribute to cardiovascular health by improving endothelial function and reducing oxidative stress .
Relevant analyses show that malvidin-based compounds can exhibit varying stability based on their structural modifications .
Malvidin 3-(6''-p-caffeoylglucoside) has several applications in scientific research:
The compound's role in enhancing the sensory attributes of food products makes it valuable within both culinary and health contexts .
Malvidin 3-(6''-p-caffeyglucoside) is a complex acylated anthocyanin derived from the flavonoid pathway. Its biosynthesis initiates with phenylalanine, progressing through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and chalcone isomerase (CHI) to form the basic flavanone structure. Subsequent hydroxylation by flavanone-3-hydroxylase (F3H) and modification by dihydroflavonol 4-reductase (DFR) yield leucoanthocyanidins. The critical step for malvidin aglycone formation is catalyzed by leucoanthocyanidin dioxygenase (LDOX), followed by glycosylation at the C3 position via UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) [2] [7].
Table 1: Key Enzymes in Malvidin 3-(6''-p-caffeyglucoside) Biosynthesis
Enzyme | Function | Specificity |
---|---|---|
PAL | Deamination of phenylalanine to cinnamate | Commits carbon to phenylpropanoid flux |
UFGT | Transfers glucose to anthocyanidins | Glucosylates malvidin at C3 position |
Acyltransferase | Attaches caffeoyl group | Esterifies glucose at C6 position |
LDOX | Converts leucoanthocyanidins to anthocyanidins | Forms malvidin aglycone |
The acyltransferase responsible for esterifying caffeic acid to the glucose moiety at the 6'' position is a BAHD-family enzyme. This enzyme activates caffeoyl-CoA, facilitating transesterification onto malvidin 3-glucoside. The reaction enhances molecular stability through intramolecular copigmentation, where the caffeoyl group stacks with the anthocyanidin core, protecting it from nucleophilic water attack. Gene expression profiling in Vitis vinifera indicates that acyltransferase activity peaks during late berry ripening, coinciding with anthocyanin accumulation [4] [9].
Glycosylation is pivotal for anthocyanin stability and solubility. Malvidin 3-(6''-p-caffeyglucoside) exemplifies two-stage modification: initial glucosylation at C3, followed by caffeoyl attachment. The 3-O-glucose residue enables vacuolar sequestration via glutathione transporters, while acylation red-shifts the pigment and buffers pH sensitivity. Mutational studies show that non-glycosylated malvidin degrades rapidly under physiological pH (t½ <4 hours), whereas the caffeoylated glucoside remains stable >24 hours [4] [5].
Table 2: Impact of Glycosylation and Acylation on Anthocyanin Properties
Modification Type | Chemical Effect | Functional Outcome |
---|---|---|
C3-O-glucosylation | Enhances water solubility | Facilitates vacuolar storage |
6''-O-acylation | Intramolecular stacking | Improves thermostability & photostability |
Bis-glycosylation | Steric hindrance | Reduces enzymatic degradation |
This compound is predominantly documented in red grape cultivars (Vitis vinifera), notably Cabernet Sauvignon, Merlot, and Syrah. It accounts for ~7% of total anthocyanins in grape skins, with concentrations reaching 0.18 mg/100 ml in red wines. The caffeoylated derivative is less abundant than non-acylated malvidin-3-glucoside but exhibits superior color persistence during wine aging. Phylogenetic analyses confirm its presence in Muscadinia rotundifolia (muscadine grapes) but absence in Vitis labrusca (Concord grapes), indicating species-specific diversification of acyltransferases [8] [9].
Table 3: Occurrence in Vitis Species
Species/Cultivar | Tissue | Concentration Range | Reference |
---|---|---|---|
Vitis vinifera cv. Cabernet Sauvignon | Berry skin | 0.18 mg/100 ml (in wine) | Dugo et al. (2004) [8] |
Vitis vinifera cv. Shiraz | Berry skin | Detected post-veraison | Boss et al. (1996) [7] |
Muscadinia rotundifolia | Berry skin | Trace amounts | FoodB (2019) [9] |
Accumulation is tightly synchronized with berry phenology. Transcriptomic studies reveal that UFGT and acyltransferase genes are minimally expressed pre-veraison but surge 10–12 weeks post-flowering, paralleling anthocyanin deposition. Environmental stressors like high temperatures (>35°C) suppress accumulation by downregulating MYBA1 and MYCA1 transcription factors. In the Coachella Valley (USA), deficit irrigation elevated CHS2 expression but failed to boost malvidin derivatives due to antioxidant depletion, underscoring the interplay between development, environment, and biochemistry [2] [7].
Table 4: Developmental Regulation of Biosynthetic Genes
Developmental Stage | UFGT Expression | MYBA1 Expression | Malvidin 3-(6''-p-caffeyglucoside) Accumulation |
---|---|---|---|
Pre-veraison (0–8 WPF) | Low | Undetectable | Undetectable |
Veraison onset (10 WPF) | 15-fold increase | 12-fold increase | Detectable |
Harvest (16 WPF) | Peak expression | Sustained high | Maximum concentration |
CAS No.: 15751-45-8
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